1-((2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, multiple hydroxyl groups, and a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.
Introduction of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable cyclopropyl precursor is added to the tetrahydrofuran ring.
Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring, often using a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents (e.g., thionyl chloride, SOCl2) and alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can lead to the formation of alcohols.
Scientific Research Applications
1-((2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)uracil
Uniqueness
1-((2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18N2O6 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H18N2O6/c15-5-7-9(17)12(19,6-1-2-6)10(20-7)14-4-3-8(16)13-11(14)18/h6-7,9-10,15,17,19H,1-5H2,(H,13,16,18)/t7-,9-,10-,12-/m1/s1 |
InChI Key |
HIQGVQLBWOOHIM-UGKPPGOTSA-N |
Isomeric SMILES |
C1CC1[C@]2([C@@H]([C@H](O[C@H]2N3CCC(=O)NC3=O)CO)O)O |
Canonical SMILES |
C1CC1C2(C(C(OC2N3CCC(=O)NC3=O)CO)O)O |
Origin of Product |
United States |
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